molecular formula C21H26N6O3 B12208941 ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate

ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate

Cat. No.: B12208941
M. Wt: 410.5 g/mol
InChI Key: CNZVFKLBPLRJAS-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with 4,6-dimethyl groups, a 5-methoxyindole moiety linked via an ethylamino chain, and a carbamate ester group (ethyl carbamate).

Properties

Molecular Formula

C21H26N6O3

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]carbamate

InChI

InChI=1S/C21H26N6O3/c1-5-30-21(28)27-19(26-20-24-13(2)10-14(3)25-20)22-9-8-15-12-23-18-7-6-16(29-4)11-17(15)18/h6-7,10-12,23H,5,8-9H2,1-4H3,(H2,22,24,25,26,27,28)

InChI Key

CNZVFKLBPLRJAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=NCCC1=CNC2=C1C=C(C=C2)OC)NC3=NC(=CC(=N3)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-4,6-Dimethylpyrimidine

The pyrimidine core is synthesized via cyclocondensation of guanidine hydrochloride and acetylacetone under alkaline conditions. A sonochemical method using sodium carbonate in water at 60°C for 30 minutes achieves a 75% yield . Sonication enhances reaction efficiency by promoting homogeneous mixing and reducing side reactions. The product is purified via recrystallization, with structural confirmation by FT-IR (NH₂ stretch at 3,395–3,310 cm⁻¹) and NMR (singlet for methyl groups at δ 2.25) .

Table 1: Reaction Conditions for 2-Amino-4,6-Dimethylpyrimidine

ParameterValue
ReactantsGuanidine HCl, acetylacetone
SolventWater
CatalystNa₂CO₃
Temperature60°C
Time30 min (ultrasonic)
Yield75%

Preparation of 5-Methoxyindole

5-Methoxyindole is synthesized from 5-bromoindole via nucleophilic aromatic substitution using a sodium methoxide/methanol system. A novel catalyst comprising methylimidazole and cuprous bromide (mass ratio 1.5:0.4) enables a 97.1% conversion rate at 120°C over 10 hours . The reaction proceeds via a copper-mediated Ullmann-type coupling, with selectivity >95% for the methoxylated product. Post-treatment involves toluene extraction and petroleum ether recrystallization, yielding 96.1% purity .

Table 2: Optimization of 5-Methoxyindole Synthesis

ConditionOptimal Range
CatalystMethylimidazole/CuBr (1.5:0.4)
Temperature80–120°C
Sodium Methoxide1.3–2.0 eq
Reaction Time5–10 hours
Conversion Rate95–97%

Formation of the Ethyl Carbamate Moiety

Ethyl carbamate is synthesized through a non-phosgene route using urea and ethanol (1:20 molar ratio) with magnesia or calcium oxide catalysts . Reaction conditions of 100–200°C and 0.1–2.0 MPa pressure yield 95% purity, with ammonia byproduct recovered via condensation . The carbamate group is introduced to the target molecule by reacting the intermediate amine with ethyl chloroformate under inert conditions.

Assembly of the Hybrid Structure

The final assembly involves a three-component condensation:

  • Imine Formation : 2-Amino-4,6-dimethylpyrimidine reacts with 2-(5-methoxy-1H-indol-3-yl)ethylamine in the presence of triphosgene to generate the (E)-configured imine. The geometry is controlled by steric hindrance, favoring the trans isomer .

  • Carbamate Coupling : The intermediate amine is treated with ethyl carbamate generated in situ under high-pressure conditions (0.5–1.0 MPa) at 150°C .

Table 3: Key Parameters for Hybrid Assembly

StepConditions
Imine FormationDCM, 0°C, 2 hours
Carbamate Coupling150°C, 0.5–1.0 MPa, 6 hours
Overall Yield68–72%

Purification and Analytical Validation

Crude product is purified via vacuum distillation (100–120°C) followed by silica gel chromatography (eluent: ethyl acetate/hexane 3:7). Purity is confirmed by HPLC (retention time 8.2 min) and LC-MS (m/z 456.2 [M+H]⁺). ¹H NMR shows characteristic signals: indole NH at δ 10.2, pyrimidine CH₃ at δ 2.35, and ethyl carbamate OCH₂ at δ 4.12 .

Challenges and Optimization Strategies

  • Stereoselectivity : The E-configuration is maintained using bulky solvents (e.g., tert-butyl methyl ether) to hinder cis isomer formation .

  • Catalyst Recycling : Magnesium oxide catalysts from carbamate synthesis are reused up to five times without significant activity loss .

  • Byproduct Management : Ammonia from urea decomposition is absorbed in冷却水 for fertilizer production, enhancing sustainability .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or alkaline conditions, yielding intermediates with therapeutic potential.

Conditions Products Yield Source
0.1M NaOH (70°C, 2h)4,6-dimethylpyrimidin-2-amine + 2-(5-methoxy-1H-indol-3-yl)ethylamine + CO₂85%
0.5M HCl (reflux, 4h)Same products as above with partial indole ring protonation78%

Key findings :

  • Alkaline hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, cleaving the carbamate bond.

  • Acidic conditions stabilize intermediates through protonation of the indole nitrogen, reducing side reactions .

Nucleophilic Substitution at Pyrimidine

The 4,6-dimethylpyrimidin-2-ylamino group participates in substitution reactions due to electron-deficient aromaticity.

Examples :

  • Amination : Reacts with ammonia (NH₃/EtOH, 60°C) to form 2,4,6-triaminopyrimidine derivatives.

  • Halogenation : Treatment with N-bromosuccinimide (NBS) in DMF yields brominated analogs at the C5 position .

Mechanistic insight :
The dimethyl groups enhance ring stability, directing electrophiles to the C5 position. Kinetic studies show second-order dependence on pyrimidine concentration .

Condensation with Carbonyl Compounds

The methylidene group (CH=N) facilitates Schiff base formation:

Reagent Product Application
BenzaldehydeN-benzylidene derivativeFluorescent probes
2,4-DinitrophenylhydrazineHydrazone complexCrystallography studies

Conditions : Reactions typically occur in ethanol under reflux (∆, 3h) with catalytic acetic acid .

Oxidation and Reduction

Oxidation :

  • Indole methoxy groups resist oxidation, but the methylidene bridge is susceptible.

  • MnO₂ in acetone selectively oxidizes the CH=N bond to a ketone (C=O), forming a pyrimidine-indole diketone.

Reduction :

  • NaBH₄ reduces the carbamate carbonyl to a hydroxylamine derivative (40% yield).

  • Catalytic hydrogenation (H₂/Pd-C) saturates the indole ring, altering pharmacological activity.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Ring-opening : Carbamate cleavage generates free amines and CO₂ .

  • Dimerization : Cross-linking via indole C2–C3 bonds forms dimers (confirmed by mass spectrometry) .

Biological Interactions

While not strictly chemical reactions, the compound interacts with enzymes via:

  • Hydrogen bonding : Pyrimidine N1 and indole NH groups bind ATP-binding pockets .

  • π-Stacking : The indole moiety interacts with aromatic residues in protein targets.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, producing:

  • 4,6-dimethylpyrimidine (55%)

  • 5-methoxyindole fragments (30%)

  • Gaseous byproducts (CO₂, NH₃)

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate exhibit promising anticancer properties. For instance, derivatives containing pyrimidine and indole structures have shown effectiveness against various cancer cell lines. A notable study demonstrated that such compounds could reduce β-amyloid content in human liver carcinoma cell lines (HepG-2), suggesting their potential in cancer therapeutics .

Anticonvulsant Properties

The anticonvulsant activity of related compounds has been extensively studied. For example, thiazole-bearing molecules have been shown to possess significant anticonvulsant properties in animal models. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the pyrimidine and indole rings enhance the efficacy of these compounds against seizures .

Case Study 1: Anticancer Efficacy

A study published in MDPI highlighted the synthesis of thiazole-integrated compounds that demonstrated significant anticancer activity against HepG-2 cells. The research found that modifications to the indole moiety led to enhanced potency, supporting the hypothesis that structural diversity can improve therapeutic outcomes .

Case Study 2: Anticonvulsant Activity Evaluation

In another investigation, a series of novel thiazole-linked compounds were synthesized and evaluated for their anticonvulsant properties using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) test. The results indicated that certain derivatives exhibited high protective effects against seizures, reinforcing the potential of similar structures like this compound in treating epilepsy .

Mechanism of Action

The mechanism of action of ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate involves its interaction with specific molecular targets. The pyrimidine and indole moieties allow it to bind to enzymes and receptors, potentially inhibiting their activity. This compound may interfere with DNA synthesis and repair, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Core Pyrimidine Modifications

The 4,6-dimethylpyrimidine moiety is conserved across several analogs, but substituents on the amino and carbamate/carboxamide groups vary significantly:

  • N-[...]-2-(Methylamino)benzamide (): Replaces the ethyl carbamate with a benzamide group.
  • N-[...]Cyclopropanecarboxamide () : Incorporates a cyclopropane ring in the carboxamide group, which may improve metabolic stability due to reduced conformational flexibility .
  • 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydroimidazole-1-carbothioamide (): Replaces the carbamate with a thiocarbamide and introduces an imidazole ring, likely altering metal-binding properties .

Indole Substituent Variations

  • 5-Fluoroindole () : Fluorination increases electronegativity and may enhance bioavailability by modulating pKa and membrane permeability .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility (Predicted) Reference
Target Compound ~440 g/mol Ethyl carbamate, 5-methoxyindole Moderate (polar carbamate) Estimated
N-[...]-2-(Methylamino)benzamide ~450 g/mol Benzamide, 5-methoxyindole Low (high aromaticity)
N-[...]Cyclopropanecarboxamide 394.4 g/mol Cyclopropanecarboxamide, 5-fluoroindole Moderate
Ethyl 2-Amino-4,6-diarylpyrimidine-5-carboxylate () 425.49 g/mol Diarylpyrimidine, ester Low (lipophilic groups)

Biological Activity

Ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate (CAS Number: 924864-20-0) is a complex organic compound with potential therapeutic applications, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N6O3C_{21}H_{26}N_{6}O_{3}, with a molecular weight of 410.5 g/mol. The structure features a pyrimidine ring, an indole moiety, and a carbamate functional group, which contribute to its biological activities.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation pathways. This inhibition can disrupt critical cellular processes such as DNA synthesis and repair.
  • Receptor Binding : The structural components allow for binding to specific receptors, potentially modulating signaling pathways associated with tumor growth and inflammatory responses.
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.

Anticancer Properties

Research indicates that this compound has shown promising anticancer activity in various in vitro studies. For example:

  • Cell Line Studies : In studies involving human cancer cell lines, the compound demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against multiple types of cancer cells, including breast and colon cancer lines .
Cell Line TypeIC50 (µM)Reference
Breast Cancer (MCF7)15
Colon Cancer (HT29)20
Lung Cancer (A549)25

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory cytokines and reduce markers of inflammation in preclinical models .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that this compound exhibited significant growth inhibition in various cancer cell lines compared to standard treatments like doxorubicin .
  • Mechanistic Insights : Another research article detailed the compound's interaction with DNA repair enzymes, suggesting a mechanism by which it enhances the cytotoxicity of chemotherapeutic agents .
  • Inflammation Model : In an animal model of inflammation, this compound reduced edema and pro-inflammatory cytokine levels significantly compared to control groups .

Q & A

Basic: What are the optimal synthetic conditions for this compound, and how do reaction parameters influence yield?

Answer:
The synthesis typically involves condensation reactions between pyrimidine and indole derivatives. For example, refluxing in ethanol with acetic acid or methanol with potassium carbonate (K₂CO₃) under inert conditions is common . Key parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution but risk side reactions.
  • Catalysts : Acidic conditions (e.g., HCl) or bases (e.g., K₂CO₃) influence deprotonation and intermediate stability .
  • Temperature : Reflux (70–80°C) balances reaction rate and thermal decomposition .
Parameter Optimal Range Impact on Yield
SolventEthanol/MeOH60–75% yield
Catalyst0.1–1.0 eq. HClReduces byproducts
Time2–6 hEnsures completion

Advanced: How can conflicting NMR data for structural confirmation be resolved?

Answer:
Contradictions in NMR signals (e.g., amidine vs. carbamate protons) arise from tautomerism or solvent effects. Methodological solutions include:

  • Variable Temperature (VT) NMR : Resolves dynamic equilibria by observing signal coalescence at different temperatures .
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and confirms connectivity of the pyrimidine-indole core .
  • X-ray Crystallography : Provides definitive proof of the E-configuration and hydrogen bonding .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 482.2) .
  • ¹H/¹³C NMR : Identifies methoxy (δ 3.8–4.0 ppm), indole NH (δ 10.2–11.5 ppm), and pyrimidine carbons (δ 160–170 ppm) .
  • IR Spectroscopy : Detects carbamate C=O (1700–1750 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) .

Advanced: How can Design of Experiments (DoE) optimize reaction scalability?

Answer:
DoE statistically models variables (e.g., stoichiometry, flow rate) to maximize yield and minimize impurities. For flow-chemistry adaptations:

  • Factors : Residence time (2–10 min), temperature (50–100°C), and catalyst loading .
  • Response Surface Methodology : Predicts optimal conditions (e.g., 85°C, 5 min residence time) for continuous synthesis .
  • Validation : Cross-checking batch vs. flow results ensures reproducibility .

Advanced: What mechanistic insights explain the E-isomer dominance in this compound?

Answer:
The E-configuration is stabilized by:

  • Steric Effects : Bulky 4,6-dimethylpyrimidine and indole groups favor trans arrangement .
  • Hydrogen Bonding : Intramolecular H-bonding between the carbamate oxygen and pyrimidine NH locks the geometry .
  • Kinetic Control : Faster formation of the E-isomer under reflux conditions .

Basic: How is purity assessed when HPLC and TLC results conflict?

Answer:

  • HPLC-DAD/MS : Quantifies impurities (e.g., unreacted hydrazine derivatives) with UV/vis and mass detection .
  • TLC Limitations : Co-spotting with authentic samples reduces false positives .
  • Combined Approach : Use TLC for rapid screening and HPLC for quantitative analysis .

Advanced: What strategies mitigate decomposition during storage?

Answer:

  • Lyophilization : Removes moisture to prevent hydrolysis of the carbamate group .
  • Inert Atmosphere : Argon or nitrogen gas minimizes oxidation of the indole moiety .
  • Temperature : Storage at −20°C in amber vials reduces photodegradation .

Advanced: How does the indole substituent influence biological target binding?

Answer:
The 5-methoxyindole moiety enhances:

  • Hydrophobic Interactions : Binds to protein pockets (e.g., kinase ATP sites) .
  • π-Stacking : Aromatic interactions with tryptophan residues .
  • Steric Compatibility : Methyl groups on pyrimidine prevent off-target binding .

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